The primary chemical reaction involving decyl disulfide in surface chemistry is its chemisorption onto gold surfaces. This process involves the cleavage of the S-S bond and the formation of two Au-S bonds, resulting in a decylthiolate SAM on the gold surface [, ].
Applications
Surface Modification: Decyl disulfide SAMs are used to tailor the wettability, adhesion, and friction properties of gold surfaces [, ].
Molecular Recognition: Functional groups can be incorporated at the terminal end of the decyl chains for specific molecular recognition events [, ].
Nanotechnology: Decyl disulfide is used in the fabrication of molecular electronics and sensors [].
Electrochemistry
Related Compounds
11-Hydroxyundecyl Decyl Disulfide (HDD)
Compound Description: 11-Hydroxyundecyl decyl disulfide (HDD) is an asymmetric disulfide comprising a decyl chain and a hydroxyundecyl chain connected by a disulfide bond. It is investigated for its self-assembling properties on gold surfaces []. HDD undergoes phase separation above 250 K, forming decanethiolate and hydroxyundecylthiolate [].
Relevance to Decyl Disulfide: HDD is structurally similar to decyl disulfide, with one decyl chain replaced by a hydroxyundecyl chain. This difference introduces an -OH group, impacting the self-assembly behavior and thermal properties compared to the symmetrical decyl disulfide [].
Decanethiolate (DTT)
Compound Description: Decanethiolate (DTT) is a thiolate formed by the deprotonation of decanethiol. It is a key component in the self-assembled monolayers (SAMs) formed by decanethiol on gold surfaces [].
Relevance to Decyl Disulfide: DTT is formed by the cleavage of the disulfide bond in decyl disulfide and subsequent deprotonation. It represents a potential decomposition product of decyl disulfide on gold surfaces, as suggested by the behavior of the structurally similar HDD [].
Hydroxyundecylthiolate (MUDT)
Compound Description: Hydroxyundecylthiolate (MUDT) is the thiolate form of 11-mercaptoundecanol. Like DTT, MUDT also contributes to the formation of SAMs [].
Relevance to Decyl Disulfide: While not directly derived from decyl disulfide, MUDT is a product of HDD's phase separation on gold surfaces. This highlights the potential for disulfides with structurally similar alkyl chains to decyl disulfide to form thiolate-based SAMs upon decomposition [].
Decanethiol (DT)
Compound Description: Decanethiol (DT) is an alkanethiol used to form self-assembled monolayers on gold surfaces []. The thermal desorption behavior of DT SAMs provides insights into the stability of similar alkyl chain-based SAMs [].
Relevance to Decyl Disulfide: DT possesses the same alkyl chain length as one half of the decyl disulfide molecule. The desorption characteristics of DT from gold surfaces offer a reference point for understanding the potential behavior of decyl disulfide in similar systems [].
11-Mercaptoundecanol (MUD)
Compound Description: 11-Mercaptoundecanol (MUD) is an alkanethiol with a terminal hydroxyl group, similar to hydroxyundecylthiolate. It forms stable self-assembled monolayers on gold surfaces and is used as a reference to understand the desorption behavior of similar compounds [].
Relevance to Decyl Disulfide: Although structurally different, MUD, along with DT, provides a comparative framework for understanding the desorption energies and potential decomposition pathways of decyl disulfide on gold surfaces, especially in the context of thiolate formation [].
Bis[10-(ferrocenylcarbonyl)decyl] Disulfide (III)
Compound Description: Bis[10-(ferrocenylcarbonyl)decyl] disulfide (III) is a symmetrical disulfide featuring two ferrocenylcarbonyldecyl units linked by a disulfide bond. This compound is designed for selective modification of gold surfaces, forming redox-active monolayers for electrochemical studies [].
Relevance to Decyl Disulfide: Compound III shares a structural similarity with decyl disulfide, with ferrocenylcarbonyl groups replacing the terminal methyl groups. This modification introduces electrochemically active ferrocene units, highlighting the potential for designing functionalized disulfides with tailored properties based on the decyl disulfide backbone [].
Bis(10-(2-((2,5-cyclohexadiene-1,4-diylidene)dimalonitrile))decyl) disulfide (II)
Compound Description: This compound is a symmetrical disulfide containing two tetracyanoquinodimethane (TCNQ) units attached to decyl chains via a disulfide linkage [, ]. It forms self-assembled monolayers (SAMs) on gold surfaces and serves as an electron acceptor in molecular electronics studies [, ].
Relevance to Decyl Disulfide: Compound II shares a structural motif with decyl disulfide, with TCNQ units replacing the terminal methyl groups. This modification introduces strong electron-accepting properties, demonstrating the potential for utilizing the decyl disulfide structure as a scaffold for electron transfer applications in molecular electronics [, ].
Compound Description: This compound incorporates a tetramethylphenylenediamine (TMPD) unit linked to a decyll chain via a sulfide bond. It functions as an electron donor in molecular electronics studies, particularly in conjunction with compound II to investigate charge transfer complexes [].
Relevance to Decyl Disulfide: While not a disulfide itself, compound I utilizes a decyl chain similar to decyl disulfide, highlighting the versatility of this alkyl chain in building blocks for molecular electronics. Its interaction with compound II, which features a decyl disulfide backbone, emphasizes the role of decyl chains in forming well-defined self-assembled systems for studying electron transfer processes [].
n-Dodecyl-β-D-maltoside (DDM)
Compound Description: n-Dodecyl-β-D-maltoside (DDM) is a widely used nonionic surfactant in structural biology for solubilizing membrane proteins and maintaining their stability [].
Relevance to Decyl Disulfide: Although structurally dissimilar to decyl disulfide, DDM provides context for the development of n-decyl-disulfide-β-D-maltoside (DSSM), a cleavable surfactant designed for top-down proteomics []. The use of a decyl chain in DSSM, similar in length to the alkyl chains in decyl disulfide, suggests its potential suitability in mimicking the properties of DDM while offering the advantage of cleavability for mass spectrometry analysis [].
n-Decyl-disulfide-β-D-maltoside (DSSM)
Compound Description: n-Decyl-disulfide-β-D-maltoside (DSSM) is a cleavable surfactant engineered for top-down proteomics []. It features a decyl chain linked to a maltoside headgroup via a cleavable disulfide bond, enabling surfactant removal before mass spectrometry analysis.
Relevance to Decyl Disulfide: DSSM incorporates a decyl chain directly analogous to decyl disulfide, highlighting the utility of this alkyl chain in biological applications. The disulfide bond in DSSM allows for controlled cleavage, addressing the challenges posed by conventional surfactants like DDM in mass spectrometry analysis []. This underscores the adaptability of decyl disulfide-like structures in designing reagents for sensitive analytical techniques [].
6-Mercaptopurine (6-MP)
Compound Description: 6-Mercaptopurine (6-MP) is a purine analogue with antitumor activity. It is used as a chemotherapeutic agent, particularly in the treatment of leukemia [].
Relevance to Decyl Disulfide: While structurally distinct from decyl disulfide, 6-MP is a parent compound used to synthesize a series of 6-alkyl disulfide derivatives, including decyl disulfide derivatives, to investigate their antitumor activities []. This research highlights the use of decyl disulfide as a modifying group to potentially enhance the therapeutic properties of existing drugs [].
6-Alkyl Disulfide Derivatives of 6-Mercaptopurine
Compound Description: These are a series of compounds derived from 6-MP, where alkyl disulfide groups of varying chain lengths, including decyl disulfide, are attached to the 6-position of the purine ring []. These derivatives are investigated for their antitumor activity against L-1210 leukemia cells [].
Relevance to Decyl Disulfide: These derivatives directly demonstrate the use of decyl disulfide as a modifying group in medicinal chemistry. By attaching decyl disulfide to 6-MP, researchers aim to improve the pharmacological properties of the parent drug, such as its efficacy and therapeutic index []. This highlights the potential of decyl disulfide as a building block in designing and optimizing pharmaceutical compounds [].
6-Thioguanine (6-TG)
Compound Description: 6-Thioguanine (6-TG) is another purine analogue with antitumor activity. It is structurally similar to 6-MP and is also used as a chemotherapy agent [].
Relevance to Decyl Disulfide: Similar to 6-MP, 6-TG is used as a base structure to synthesize a series of 6-alkyl disulfide derivatives, including those containing decyl disulfide, to study their antitumor effects [].
6-Alkyl Disulfide Derivatives of 6-Thioguanine
Compound Description: This group comprises a series of 6-TG derivatives where alkyl disulfide groups of different chain lengths, including decyl disulfide, are attached to the 6-position of the guanine ring []. These derivatives are investigated for their antitumor activity, specifically against L-1210 leukemia [].
Relevance to Decyl Disulfide: These derivatives showcase the use of decyl disulfide in modifying 6-TG to potentially enhance its therapeutic properties. By incorporating decyl disulfide, researchers aim to improve its efficacy against leukemia cells []. This further emphasizes the potential of decyl disulfide as a valuable building block in drug design and development [].
Compound Description: This compound is a ferrocene derivative containing a thiol group and a disulfide bond within its structure []. It is designed to selectively modify gold surfaces, forming redox-active monolayers for electrochemical studies [].
Relevance to Decyl Disulfide: While not directly structurally related to decyl disulfide, this compound emphasizes the utility of sulfur-containing moieties, such as thiols and disulfides, in surface modification and electrochemical applications, similar to the use of decyl disulfide and its derivatives in related research [].
11-Mercaptoundecanoylferrocene (II)
Compound Description: This compound is another ferrocene derivative with a thiol group attached to a long alkyl chain []. It is also used for selective modification of gold surfaces and electrochemical analysis [].
Relevance to Decyl Disulfide: Similar to (1-mercapto-3,6-dithiaheptanyl)octamethylferrocene, this compound highlights the use of thiol groups and alkyl chains, comparable to those found in decyl disulfide, in surface chemistry and electrochemistry [].
Ferrocenyl-12-dodecyl isocyanide (I)
Compound Description: This compound consists of a ferrocene unit linked to a dodecyl chain via an isocyanide group []. It forms self-assembled, redox-active monolayers on platinum and gold surfaces and is used to study orthogonal self-assembly processes [].
Relevance to Decyl Disulfide: Although structurally different from decyl disulfide, ferrocenyl-12-dodecyl isocyanide shares the characteristic of forming self-assembled monolayers on metal surfaces, highlighting the importance of long alkyl chains, similar to those in decyl disulfide, in promoting surface adsorption and organization [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dolasetron Mesylate is an indole derivative with antiemetic activity. As a selective serotonin receptor antagonist, dolasetron mesylate competitively blocks the action of serotonin at 5HT3 receptors, resulting in suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. (NCI04)
Domoic acid is an L-proline derivative that is L-proline substituted by a carboxymethyl group at position 3 and a 6-carboxyhepta-2,4-dien-2-yl group at position 4. It is produced by the diatomic algal Pseudo-nitzschia. It is an analogue of kainic acid and a neurotoxin which causes amnesic shellfish poisoning (ASP). It has a role as a neurotoxin, a marine metabolite, a hapten, a neuromuscular agent and an algal metabolite. It is a pyrrolidinecarboxylic acid, a tricarboxylic acid, a L-proline derivative and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a domoate(2-).
Donepezil is a racemate comprising equimolar amounts of (R)- and (S)-donepezil. A centrally acting reversible acetylcholinesterase inhibitor, its main therapeutic use is in the treatment of Alzheimer's disease where it is used to increase cortical acetylcholine. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a nootropic agent and an EC 3.1.1.8 (cholinesterase) inhibitor. It contains a (R)-donepezil and a (S)-donepezil. It is a conjugate base of a donepezil (1+). In 2016, the global burden of dementia was estimated to be 43.8 million, demonstrating a significant increase from a global prevalence of 20.2 million in 1990. Donepezil, also known as Aricept, is a piperidine derivative acetylcholinesterase inhibitor used in the management of the dementia of Alzheimer's Disease, and in some cases, is used to manage other types of dementia. Donepezil was first approved by the FDA in 1996, and its extended-release form was approved in combination with [Memantine] in 2014 to manage moderate and severe forms of Alzheimer's dementia. A donepezil transdermal delivery system, Adlarity, was approved by the FDA in March 2022 for the treatment of Alzheimer's dementia. Though it does not alter the progression of Alzheimer's disease, donepezil is effective in managing the symptoms of its associated dementia. Donepezil is a Cholinesterase Inhibitor. The mechanism of action of donepezil is as a Cholinesterase Inhibitor. Donepezil is an oral acetylcholinesterase inhibitor used for therapy of Alzheimer disease. Donepezil is associated with a minimal rate of serum enzyme elevations during therapy and has only rarely been implicated as a cause of clinically apparent liver injury. Donepezil is the hydrochloride salt of a piperidine derivative with neurocognitive-enhancing activity. Donepezil reversibly inhibits acetylcholinesterase, thereby blocking the hydrolysis of the neurotransmitter acetylcholine and, consequently, increasing its activity. This agent may improve neurocognitive function in Alzheimer's disease, reduce sedation associated with opioid treatment of cancer pain, and improve neurocognitive function in patients who have received radiation therapy for primary brain tumors or brain metastases. Donepezil, marketed under the trade name Aricept (Eisai), is a centrally acting reversible acetyl cholinesterase inhibitor. Its main therapeutic use is in the treatment of Alzheimer's disease where it is used to increase cortical acetylcholine. It has an oral bioavailability of 100% and easily crosses the blood-brain barrier. Because it has a half life of about 70 hours, it can be taken once a day. Initial dose is 5 mg per day, which can be increased to 10 mg per day after an adjustment period of at least 4 weeks. Donepezil is a centrally acting reversible acetyl cholinesterase inhibitor. Its main therapeutic use is in the treatment of Alzheimer's disease where it is used to increase cortical acetylcholine. It is well absorbed in the gut with an oral bioavailability of 100% and easily crosses the blood-brain barrier. Because it has a half life of about 70 hours, it can be taken once a day. Currently, there is no definitive proof that use of donepezil or other similar agents alters the course or progression of Alzheimer's disease. However, 6-12 month controlled studies have shown modest benefits in cognition and/or behavior. Pilot studies have reported that donepezil therapy may potentially have effects on markers of disease progression, such as hippocampal volume. Therefore, many neurologists, psychiatrists, and primary care physicians use donepezil in patients with Alzheimer's disease. In 2005, the UK National Institute for Clinical Excellence (NICE) withdrew its recommendation for use of the drug for mild-to-moderate AD, on the basis that there is no significant improvement in functional outcome; Currently, there is no definitive proof that use of donepezil or other similar agents alters the course or progression of Alzheimer's disease. However, 6-12 month controlled studies have shown modest benefits in cognition and/or behavior. Pilot studies have reported that donepezil therapy may potentially have effects on markers of disease progression, such as hippocampal volume. Therefore, many neurologists, psychiatrists, and primary care physicians use donepezil in patients with Alzheimer's disease. In 2005, the UK National Institute for Clinical Excellence (NICE) withdrew its recommendation for use of the drug for mild-to-moderate AD, on the basis that there is no significant improvement in functional outcome; of quality of life or of behavioral symptoms. However, NICE revised its guidelines to suggest that donepezil be used in moderate stage patients for whom the evidence is strongest. While the drug is currently indicated for mild to moderate Alzheimer's, there is also evidence from 2 trials that it may be effective for moderate to severe disease. An example of this is a Karolinska Institute paper published in The Lancet in early 2006, which states that donepezil improves cognitive function even in patients with severe Alzheimer's disease symptoms. of quality of life or of behavioral symptoms. However, NICE revised its guidelines to suggest that donepezil be used in moderate stage patients for whom the evidence is strongest. While the drug is currently indicated for mild to moderate Alzheimer's, there is also evidence from 2 trials that it may be effective for moderate to severe disease. An example of this is a Karolinska Institute paper published in The Lancet in early 2006, which states that donepezil improves cognitive function even in patients with severe Alzheimer's disease symptoms. Donepezil is postulated to exert its therapeutic effect by enhancing cholinergic function. This is accomplished by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by acetylcholinesterase. If this proposed mechanism of action is correct, donepezil's effect may lessen as the disease process advances and fewer cholinergic neurons remain functionally intact. Donepezil has been tested in other cognitive disorders including Lewy body dementia and Vascular dementia, but it is not currently approved for these indications. Donepezil has also been studied in patients with Mild Cognitive Impairment, schizophrenia, attention deficit disorder, post-coronary bypass cognitive impairment, cognitive impairment associated with multiple sclerosis, and Down syndrome. An indan and piperidine derivative that acts as a selective and reversible inhibitor of ACETYLCHOLINESTERASE. Donepezil is highly selective for the central nervous system and is used in the management of mild to moderate DEMENTIA in ALZHEIMER DISEASE. See also: Donepezil Hydrochloride (has salt form).
Dolastatin 15 is a natural product found in Dolabella auricularia with data available. Dolastatin 15 is a depsipeptide originally isolated from the marine mollusk Dolabella auricularia with potential antineoplastic activity. Less potent than the structurally-related compound dolastatin 10, dolastatin 15 binds weakly to tubulin and blocks microtubule assembly, thereby inhibiting mitosis. Dolastatin 15 also induces tumor cell apoptosis through a mechanism involving bcl-2, an oncoprotein that is overexpressed in some cancers. (NCI04)